molecular formula C16H17N3OS B512006 4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol CAS No. 933551-26-9

4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B512006
CAS No.: 933551-26-9
M. Wt: 299.4g/mol
InChI Key: YUHSLHBSSHBNMZ-UHFFFAOYSA-N
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Description

4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a triazole ring, a cyclopropyl group, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the butynol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and sulfanyl-containing molecules. Examples include:

  • 4-{[4-cyclopropyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol
  • 4-{[4-cyclopropyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol

Uniqueness

The uniqueness of 4-{[4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}but-2-yn-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-cyclopropyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-4-6-13(7-5-12)15-17-18-16(19(15)14-8-9-14)21-11-3-2-10-20/h4-7,14,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHSLHBSSHBNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3CC3)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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